Locoid C - 135467-84-4

Locoid C

Catalog Number: EVT-273482
CAS Number: 135467-84-4
Molecular Formula: C35H43Cl2NO7
Molecular Weight: 660.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Locoid C is a new combination anti-inflammatory drug that contains hydrocortisone 17-butyrate & chlorquinaldol.
Source and Classification

Hydrocortisone butyrate is classified as a glucocorticoid, a class of corticosteroids that are involved in the regulation of various physiological processes including inflammation and immune response. The compound is derived from hydrocortisone, which is a naturally occurring steroid hormone produced by the adrenal glands. Locoid C is specifically formulated for topical application, making it suitable for localized treatment of skin conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of hydrocortisone butyrate typically involves chemical modification of hydrocortisone. One common method includes the esterification of hydrocortisone with butyric acid. This reaction can be catalyzed by acid catalysts under controlled temperature conditions to yield hydrocortisone butyrate.

Recent advancements have also explored biocatalytic methods using engineered microorganisms such as Escherichia coli. These methods utilize recombinant DNA technology to express specific enzymes that facilitate the conversion of steroid precursors into hydrocortisone butyrate, offering a more sustainable and environmentally friendly approach to synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Hydrocortisone butyrate can undergo several chemical reactions typical of steroid compounds:

  1. Ester Hydrolysis: In the presence of water or aqueous environments, hydrocortisone butyrate can hydrolyze back to hydrocortisone and butyric acid.
  2. Oxidation-Reduction Reactions: The hydroxyl groups can participate in oxidation reactions, leading to the formation of ketones or aldehydes.
  3. Conjugation Reactions: Hydrocortisone butyrate can also undergo conjugation reactions with glucuronic acid, enhancing its solubility for excretion.

These reactions are important for understanding the stability and metabolism of the compound in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of hydrocortisone butyrate involves binding to glucocorticoid receptors within target cells. Upon binding, the receptor-ligand complex translocates to the nucleus where it influences gene expression by interacting with specific DNA sequences. This interaction leads to:

  • Inhibition of Pro-inflammatory Cytokines: Reducing the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
  • Decreased Immune Response: Suppressing immune cell activity, which contributes to the reduction of inflammation.
  • Stabilization of Cell Membranes: Preventing the release of inflammatory mediators from damaged cells.

This multifaceted mechanism results in effective management of inflammatory skin conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydrocortisone butyrate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and acetone; poorly soluble in water.
  • Melting Point: Approximately 170°C.
  • pH Stability: Maintains stability within a pH range typical for topical formulations (around 5 to 7).

These properties are crucial for its formulation into creams or ointments for effective topical delivery.

Applications

Scientific Uses

Locoid C is primarily used in dermatology for treating conditions such as:

  • Eczema: To reduce inflammation and itching.
  • Psoriasis: For managing flare-ups by decreasing immune response.
  • Contact Dermatitis: To alleviate symptoms from allergic reactions or irritants.
  • Seborrheic Dermatitis: For controlling scalp inflammation.

Moreover, ongoing research continues to explore its efficacy in other inflammatory conditions beyond dermatology, including potential systemic applications through modified delivery systems.

Introduction to Hydrocortisone Butyrate (Locoid C)

Historical Development of Topical Corticosteroids

The evolution of topical corticosteroids began with the isolation of cortisol in the 1940s, followed by hydrocortisone’s introduction in 1952. Early formulations were hampered by low potency and inefficient skin penetration. The 1960s saw fluorination as a strategy to enhance anti-inflammatory effects, but fluorinated steroids (e.g., triamcinolone acetonide, betamethasone valerate) carried higher risks of skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression [1] [5].

Hydrocortisone 17-butyrate emerged in the mid-1970s as a non-fluorinated alternative designed to optimize therapeutic index. Preclinical studies demonstrated that esterification with butyric acid increased lipid solubility, facilitating stratum corneum penetration while allowing rapid hepatic de-esterification to inactive metabolites. This "soft drug" approach localized activity at the application site [8]. By 1976, clinical trials confirmed its efficacy matched fluorinated steroids like betamethasone valerate 0.1% and triamcinolone acetonide 0.1%, establishing it as a first-line agent for sensitive areas [8].

Pharmacological Classification and Therapeutic Rationale

Molecular Structure and Mechanism

Hydrocortisone butyrate’s structure features a butyrate ester at the C17 position of hydrocortisone. This modification confers three key advantages:

  • Enhanced Lipophilicity: The ester group increases octanol-water partition coefficient, improving diffusion through lipid-rich stratum corneum [1].
  • Intracellular Hydrolysis: Keratinocyte esterases cleave the butyrate moiety, releasing active hydrocortisone at target sites [8].
  • Reduced Systemic Exposure: Liberated butyrate undergoes β-oxidation, while free hydrocortisone faces first-pass hepatic metabolism [6].

Table 1: Impact of C17 Esterification on Pharmacological Properties

PropertyHydrocortisoneHydrocortisone 17-Butyrate
Relative Potency1 (Reference)50-100x higher [5] [8]
Receptor Binding AffinityLow10x higher [8]
Skin Atrophy PotentialNegligibleLow (vs. fluorinated steroids) [5]

Classification Systems

Globally, classification systems categorize topical steroids by potency:

  • USA (7-class): Class IV (Medium potency) [1] [5]
  • UK (4-class): Class III (Potent) [5]
  • Allergy Cross-reactivity: Group D2 (Labile esters without C16 methyl/B-ring halogen) [2]

Table 2: Classification of Hydrocortisone Butyrate Across Systems

SystemClassRepresentative Equivalents
USAIVFluocinolone acetonide 0.01%, Triamcinolone acetonide 0.1% [5]
EuropeIIIBetamethasone valerate 0.1%, Mometasone furoate 0.1% [5]
Allergy GroupD2Hydrocortisone valerate, Prednicarbate [2]

Therapeutically, Locoid C targets glucocorticoid receptors in keratinocytes and immune cells, suppressing pro-inflammatory genes (e.g., NF-κB, COX-2) and inhibiting phospholipase A₂. This dual action reduces prostaglandins, leukotrienes, and cytokines (IL-1, TNF-α) [1] [6]. Its anti-mitotic effects normalize epidermal hyperproliferation in psoriasis and eczema without significant dermal thinning [5] [8].

Significance in Dermatological Research

Clinical Efficacy Studies

Early randomized trials established hydrocortisone butyrate’s superiority to conventional hydrocortisone. In a double-blind study of 40 pediatric atopic dermatitis patients, 60% achieved complete lesion clearance with hydrocortisone butyrate 0.1% cream after 4 weeks versus 30% with hydrocortisone 1% cream (p<0.05) [3]. Similar outcomes occurred in plaque psoriasis, where it matched fluocinolone acetonide 0.025% in reducing scaling and erythema [8].

Vehicle Technology Innovations

Locoid C’s efficacy is amplified by advanced delivery systems:

  • Lipocream: An oil-in-water emulsion with phosphatidylcholine enhances drug solubility and stratum corneum retention [6].
  • Solution: Alcohol-based vehicles improve penetration in scalp dermatoses [7].

Research confirms vehicle choice alters bioavailability 3-5 fold. Ointments maximize occlusion for lichenified plaques, while creams balance efficacy and cosmesis in flexural areas [1] [4].

Molecular Research

Comparative studies using skin models revealed hydrocortisone butyrate’s epidermal selectivity:

  • Atrophy Studies: Fibroblast collagen synthesis inhibition was 8x lower than clobetasol propionate [8].
  • Vasoconstriction: Similar blanching to betamethasone valerate but faster resolution [5].

Ongoing research explores its role in modulating epidermal barrier proteins (filaggrin, involucrin) and innate immunity (TLR expression), potentially redefining long-term management of eczematous disorders [5] [8].

Properties

CAS Number

135467-84-4

Product Name

Locoid C

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol;[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

Molecular Formula

C35H43Cl2NO7

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C25H36O6.C10H7Cl2NO/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3;1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3;2-4,14H,1H3/t17-,18-,19-,22+,23-,24-,25-;/m0./s1

InChI Key

MAFGBWPMBVXVNI-PVHZEMNUSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Locoid C;

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO.CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.